molecular formula C9H6Cl2N2O B1276200 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole CAS No. 51802-78-9

5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B1276200
CAS RN: 51802-78-9
M. Wt: 229.06 g/mol
InChI Key: TWFGGYWZWDPXGT-UHFFFAOYSA-N
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Description

The compound 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole is a derivative of the 1,3,4-oxadiazole molecule, which is known for its wide range of biological and pharmacological activities. It is recognized as a privileged structure in drug chemistry due to its potential applications in various fields, including as a building block for further chemical modifications to obtain biologically active derivatives that may be used as drugs or insecticides .

Synthesis Analysis

The synthesis of 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole derivatives can be achieved through a convenient method that starts with commercially available aromatic and heterocyclic carboxylic acids. The process involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization of synthesized intermediates under the action of phosphorus trichloroxide (V). This method offers high yields and does not require the purification of intermediate compounds, which simplifies the procedure and saves time and reagents . Additionally, electrochemical synthesis has been employed for related 1,3,4-oxadiazole derivatives, using electrochemical oxidation of acyl thiosemicarbazide at room temperature in acetic acid .

Molecular Structure Analysis

The molecular structure of related 1,3,4-oxadiazole compounds has been characterized by various spectroscopic techniques, including FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction. For instance, the crystal structure of a similar compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was found to crystallize in the orthorhombic space group with specific unit cell parameters . The molecular geometry, including bond lengths and angles, has been calculated using density functional theory (DFT) and showed good agreement with experimental data .

Chemical Reactions Analysis

Reactions of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with KCN have been studied, leading to the formation of trisubstituted 1,2,4-oxadiazol-5-ylacetonitriles and their parent alkanes through a non-reductive decyanation pathway. This reaction is notable for its ability to transform trisubstituted acetonitriles into alkanes, a process that has not been widely reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloromethyl-5-aryl-1,3,4-oxadiazole derivatives have been investigated, revealing that these compounds exhibit strong purple fluorescence in DMF solution, with maximum absorptive wavelengths detected at 260-279 nm. This indicates their potential as purple luminescent materials . Additionally, the biological activities of these compounds have been evaluated, showing that they possess antibacterial and antifungal properties , as well as inhibitory effects against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical Reactions and Synthesis : 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole has been utilized in various chemical reactions, including ring-fission and C–C bond cleavage reactions. These processes have led to the creation of compounds with diverse structures and properties (Jäger et al., 2002).
  • Structural Analysis : Studies have synthesized and analyzed the structure of compounds derived from 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole, revealing insights into their molecular arrangements and bonding patterns (Wang et al., 2007).

Application in Heterocyclic Compounds

  • Heterocyclic Compound Synthesis : This chemical has been used as a starting material for synthesizing several fused heterocyclic compounds. These synthesized compounds have diverse structures and potential applications in various scientific fields (Abbas et al., 2017).

Use in Organic Chemistry

  • Organic Synthesis : The compound plays a significant role in organic synthesis, including the creation of chromone derivatives. Its reactive nature allows for diverse chemical transformations, leading to a range of potentially useful organic compounds (Rao et al., 2014).

Potential Biological Applications

  • Antimicrobial Activity : There is research exploring the antimicrobial properties of compounds derived from 5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole. Such studies are crucial for developing new antimicrobial agents (Rai et al., 2010).

Advanced Applications in Chemistry

  • Versatility in Chemical Reactions : The compound's structure makes it a versatile reagent in various chemical reactions. It has been studied for its ability to undergo different chemical transformations, demonstrating its utility in advanced organic chemistry (Stepanov et al., 2019).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) .

properties

IUPAC Name

5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(13-14-8)6-2-1-3-7(11)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFGGYWZWDPXGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407122
Record name 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole

CAS RN

51802-78-9
Record name 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole
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